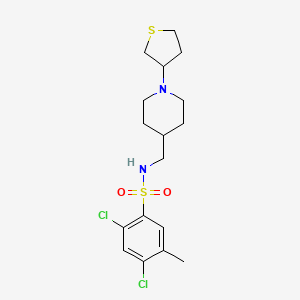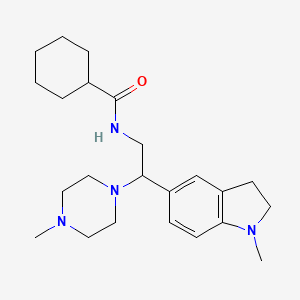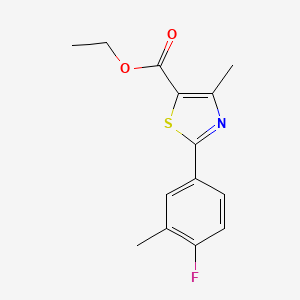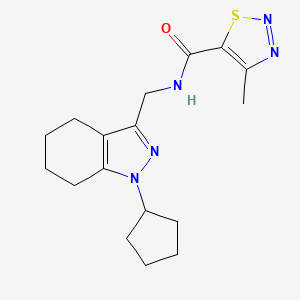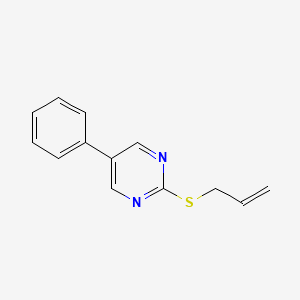
2-(Allylsulfanyl)-5-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. This information can often be obtained from databases of chemical compounds.
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This information is usually found in the scientific literature, particularly in articles reporting the synthesis of the compound for the first time.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. Information on this can be found in the scientific literature and databases of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be measured experimentally and are often listed in databases of chemical compounds.科学的研究の応用
Organic Synthesis and Material Science
Synthesis of Heterocyclic Compounds : Research has shown the utility of 2-(Allylsulfanyl)-5-phenylpyrimidine in synthesizing diverse heterocyclic compounds. For instance, the condensation of S-substituted 6-amino-2-thiouracils with benzaldehydes, including 2-(allylsulfanyl) derivatives, leads to the formation of complex pyrimidines and dipyrimidines. This process highlights the compound's role in building molecular complexity and its potential in synthesizing novel heterocycles with potential biological activities (Petrova, Kim, & Sergeev, 2020).
Photocatalytic Applications : Certain derivatives of 2-(Allylsulfanyl)-5-phenylpyrimidine have been investigated for their photocatalytic properties. These studies focus on understanding the electronic and structural characteristics that contribute to their performance in catalytic processes, potentially paving the way for their application in environmental remediation and sustainable chemistry practices (Cao et al., 2013).
Corrosion Inhibition : Thiopyrimidine derivatives, closely related to 2-(Allylsulfanyl)-5-phenylpyrimidine, have been evaluated as effective corrosion inhibitors for metals in acidic environments. Their mechanism involves adsorption onto the metal surface, suggesting applications in industrial processes to extend the lifespan of metal components and structures (Singh, Singh, & Quraishi, 2016).
Pharmacology
Antiviral Research : Certain pyrimidine derivatives, including those related to 2-(Allylsulfanyl)-5-phenylpyrimidine, have shown promise as antiviral agents. These compounds, through strategic structural modifications, have been found to exhibit inhibitory activity against retroviruses, highlighting their potential in the development of new therapeutic agents for viral infections (Hocková et al., 2003).
HIV-1 Reverse Transcriptase Inhibitors : Research into 2-Thioxopyrimidin-4(1H)-one derivatives, structurally similar to 2-(Allylsulfanyl)-5-phenylpyrimidine, has identified potential non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies focus on understanding how different substitutions on the pyrimidine ring affect their inhibitory activity, offering insights into the design of novel anti-HIV therapies (Khalifa & Al-Omar, 2014).
Safety And Hazards
Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS), which is usually provided by the manufacturer. The MSDS includes information on the compound’s toxicity, flammability, and environmental impact.
将来の方向性
Future directions could include potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.
特性
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-2-8-16-13-14-9-12(10-15-13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQOCUSMSJMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-5-phenylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2663277.png)
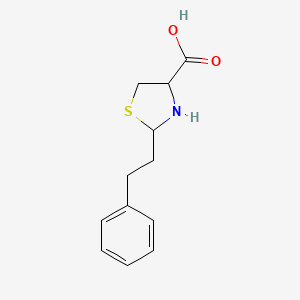
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2663282.png)
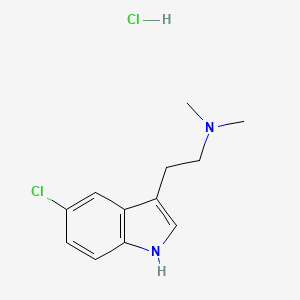
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)
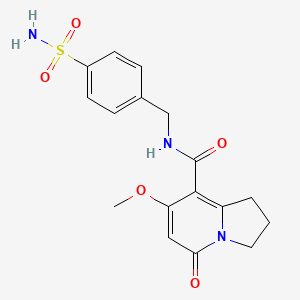
![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
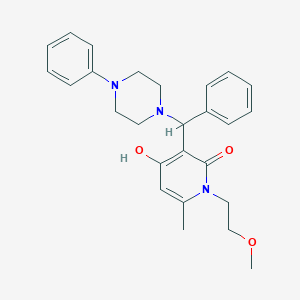
![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
